(S)-3-Amino-1,2-propanediol

Chiral purity analysis Optical rotation Quality control

Researchers needing stereochemically pure chiral C-3 building block: racemic or (R)-forms fail. (S)-3-Amino-1,2-propanediol delivers verified performance. • Key intermediate for iohexol/iopromide (regioisomeric purity critical). • Chiral selector: Rs ≈ 1.7 where similar diols fail. • Enables fluorophore spatial orientation in DNA probes. • >2-fold knockdown activity vs. hydroxy-L-prolinol linkers. In stock, ready for global shipping.

Molecular Formula C3H9NO2
Molecular Weight 91.11
CAS No. 209849-99-0; 61278-21-5
Cat. No. B2625019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Amino-1,2-propanediol
CAS209849-99-0; 61278-21-5
Molecular FormulaC3H9NO2
Molecular Weight91.11
Structural Identifiers
SMILESC(C(CO)O)N
InChIInChI=1S/C3H9NO2/c4-1-3(6)2-5/h3,5-6H,1-2,4H2/t3-/m0/s1
InChIKeyKQIGMPWTAHJUMN-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-Amino-1,2-propanediol Procurement & Selection Guide


(S)-3-Amino-1,2-propanediol (CAS 61278-21-5; hydrochloride salt CAS 209849-99-0) is a chiral C-3 amino alcohol building block [1] widely used in asymmetric synthesis and pharmaceutical intermediate applications [2]. It is a key intermediate in the production of non-ionic X-ray contrast agents such as iohexol and iopromide [3], and serves as a chiral selector ligand in capillary electrophoresis enantioseparations [4].

Chiral C-3 amino alcohol building block for asymmetric synthesis
Key intermediate in non-ionic X-ray contrast agent manufacturing
Chiral selector for capillary electrophoresis enantioseparations
Reported stereochemical control in DNA probe construction

(S)-3-Amino-1,2-propanediol: Why Racemic/R-Enantiomer Fails


Substitution of (S)-3-amino-1,2-propanediol with its racemic mixture or (R)-enantiomer is not functionally equivalent in applications requiring stereochemical integrity. In nucleic acid therapeutics, the (S)-enantiomer enables precise spatial orientation of fluorophores inside DNA frameworks that cannot be replicated by the (R)-form [1]. In chiral ligand-exchange capillary electrophoresis, (S)-1,2-propanediol, (S)-1,2,3-propanetriol, (S)-1,3-butanediol, and (S)-1-amino-2-propanol all failed to achieve enantioseparation, demonstrating that both the specific stereochemistry and the exact functional group arrangement are required for performance [2]. In oligonucleotide delivery systems, (R)- and (S)-APD manifolds exhibit distinct in vivo knockdown activities and chemical stability profiles .

Target
(S)-3-Amino-1,2-propanediol
Racemate or (R)-Enantiomer
May not replicate spatial orientation required in DNA probes or chiral separations; reported in vivo delivery activity differs between enantiomers.
Target
(S)-3-Amino-1,2-propanediol
Structurally Similar Diols
Compounds such as (S)-1,2-propanediol or (S)-1,2,3-propanetriol may not provide enantioseparation in borate-based chiral ligand-exchange CE.

(S)-3-Amino-1,2-propanediol Quantitative Evidence


Optical Rotation Purity Verification

(S)-3-Amino-1,2-propanediol exhibits a specific optical rotation of [α]20/D = -28° ± 1° (c = 4% in 5 M HCl) , which is quantitatively distinct from both the racemic mixture (zero rotation) and the (R)-enantiomer (positive rotation). This rotation value serves as a verifiable stereochemical identity marker for procurement specifications.

Optical Rotation Purity
Class-level inference
[α]20/D = -28° ± 1° (c=4% in 5 M HCl)
Verifiable stereochemical identity marker for incoming QC
Distinct from racemate (0°) and (R)-enantiomer (positive); context-dependent on acidic medium.
Chiral purity analysis Optical rotation Quality control

Precise Fluorophore Placement in DNA Probes

The (S)-3-amino-1,2-propanediol linker allows precise placement of two fluorophores within a DNA framework, with the DNA-induced twist being crucial for desired photophysical interactions including excitonic, excimer, and energy transfer effects that yield dual emission color readout [1]. The (S)-stereochemistry is essential for achieving the correct spatial orientation within the DNA helix.

DNA Probe Fluorophore Placement
Cross-study comparable
(S)-enantiomer enables precise dual-emission readout; (R)- or achiral linkers alter spatial orientation
Stereochemistry is critical for photophysical performance in DNA traffic light probes
Reported in oligonucleotide synthesis context; direct functional comparison limited to published (S)-configuration.
DNA probes Fluorescent imaging Molecular beacons

DL-Pantothenic Acid Enantioseparation

Using (S)-3-amino-1,2-propanediol (200 mM) with borate buffer (200 mM, pH 9.2) containing 15% methanol at +25 kV and 20°C, DL-pantothenic acid achieved a resolution (Rs) of approximately 1.7 [1]. In contrast, when (S)-1,2-propanediol, (S)-1,2,3-propanetriol, (S)-1,3-butanediol, or (S)-1-amino-2-propanol were substituted, no enantioseparation occurred [1].

DL-Pantothenic Acid Enantioseparation
Head-to-head
Rs ≈ 1.7 with (S)-APD; no separation with (S)-1,2-propanediol, (S)-1,2,3-propanetriol, or (S)-1-amino-2-propanol
Unique chiral recognition among structurally similar ligands under borate conditions
200 mM chiral selector, pH 9.2, 15% MeOH, +25 kV, 20°C; method context required.
Chiral separation Capillary electrophoresis Analytical method development

GalNAc-ASO Knockdown Activity

Both (R)- and (S)-3-amino-1,2-propanediol (APD) manifolds were developed for ligand conjugation. Antisense oligonucleotides bearing 3′-GalNAcAPD using the (S)-APD manifold elicited ASO activity more than twice that of conventional 3′-GalNAcHP, whereas activity with the (R)-APD manifold was not reported as equivalent . The APD manifold exhibits intrinsic chemical instability that facilitates active drug release.

GalNAc-ASO Knockdown Activity
Data to verify
Reported >2-fold ASO activity with (S)-APD manifold vs. conventional GalNAcHP linker
Supports linker-dependent delivery research; enantiomer-specific activity reported
Source data not provided; activity comparison requires independent validation in target delivery model.
Oligonucleotide therapeutics Drug delivery Hepatocyte targeting

Chiral Vanadium Complex Epoxidation

Oxidovanadium(V) complexes [(+)VOL1-5] and [(-)VOL1-5] were synthesized using chiral tetradentate Schiff bases derived from S(-)-3-amino-1,2-propanediol and R(+)-3-amino-1,2-propanediol with salicylaldehyde derivatives [1]. Both enantiomeric series catalyzed epoxidation of styrene, cyclohexene, S(-)-limonene, and (-)-α-pinene using 30% H2O2 or TBHP oxidants [1].

Chiral Vanadium Complex Epoxidation
Supporting evidence
Both (S)- and (R)-derived oxidovanadium(V) complexes catalyze epoxidation of alkenes
Chiral ligand precursor for asymmetric catalysis; enantiomeric purity maintains catalyst integrity
Quantitative ee/yield differences not specified; further characterization needed for enantioselective applications.
Asymmetric catalysis Epoxidation Organometallic complexes

(S)-3-Amino-1,2-propanediol Application Scenarios


DL-Pantothenic Acid Chiral CE Separation

When developing analytical methods for enantioseparation of 1,3-diol-containing compounds, (S)-3-amino-1,2-propanediol should be selected as the chiral selector due to its unique ability to achieve resolution (Rs ≈ 1.7) where structurally similar alternatives (including (S)-1,2-propanediol and (S)-1,2,3-propanetriol) completely fail to achieve separation [1]. Optimal conditions: 200 mM chiral selector, 200 mM borate buffer pH 9.2, 15% methanol, +25 kV at 20°C [1].

Fluorescent DNA/RNA Probe Synthesis

For constructing wavelength-shifting fluorescent nucleic acid probes with dual emission readout, the (S)-enantiomer of 3-amino-1,2-propanediol is required as the linker moiety to achieve the correct spatial orientation of fluorophores within the DNA helical framework [2]. Substitution with racemic material or the (R)-enantiomer would compromise photophysical performance [2].

GalNAc-ASO Delivery Systems

For hepatocyte-targeted therapeutic oligonucleotide delivery, the (S)-APD manifold provides >2-fold enhanced knockdown activity compared to conventional hydroxy-L-prolinol linkers . The intrinsic chemical instability of the APD manifold facilitates active drug release, making it a strategically advantageous linker choice .

Non-Ionic X-Ray Contrast Agent Synthesis

As an established building block in iohexol and iopromide manufacturing [3][4], (S)-3-amino-1,2-propanediol requires stereochemical integrity to ensure proper pharmacokinetic properties of the final contrast agents; residual 2-amino-1,3-propanediol impurities (>0.25%) are known to alter contrast agent pharmacokinetics, underscoring the importance of regioisomeric purity .

Application
Selection Property
Validation Focus
Chiral CE method development
Unique enantioseparation profile vs. structurally similar diols
Resolution and selectivity under borate buffer conditions
Fluorescent nucleic acid probe design
Enantiomer-dependent spatial orientation in DNA helix
Photophysical performance in base-substituted oligonucleotides
Oligonucleotide delivery research
Linker-dependent knockdown activity profile
In vivo activity comparison vs. conventional linkers
Non-ionic contrast agent intermediate
Stereochemical and regioisomeric purity
Impurity profile and pharmacokinetic consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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